2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2,5-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2,5-dimethylphenyl)acetamide typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Acetamide Formation: The final step involves the acylation of the quinazolinone core with 2,5-dimethylaniline and acetic anhydride under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the acetamide moiety.
Reduction: Reduction reactions can target the quinazolinone core or the chlorinated position.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxo-3(4H)-quinazolinyl)-N-phenylacetamide: Lacks the chlorine and dimethyl groups.
6-Chloro-2-(4-oxo-3(4H)-quinazolinyl)acetamide: Lacks the dimethylphenyl group.
Uniqueness
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2,5-dimethylphenyl)acetamide is unique due to the presence of both the chlorine atom and the 2,5-dimethylphenyl group, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C18H16ClN3O2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-3-4-12(2)16(7-11)21-17(23)9-22-10-20-15-6-5-13(19)8-14(15)18(22)24/h3-8,10H,9H2,1-2H3,(H,21,23) |
InChI Key |
ZMJINBUAODEYSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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